molecular formula C16H14N2O3 B3129787 ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate CAS No. 339109-26-1

ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate

Cat. No.: B3129787
CAS No.: 339109-26-1
M. Wt: 282.29 g/mol
InChI Key: ISULTINSKSNJDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate is a heterocyclic compound that features a pyridine ring substituted with a cyano group, a phenyl group, and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate typically involves the condensation of ethyl cyanoacetate with an appropriate aldehyde or ketone, followed by cyclization and functional group transformations. One common method involves the reaction of ethyl cyanoacetate with benzaldehyde in the presence of a base such as sodium ethoxide, leading to the formation of an intermediate, which then undergoes cyclization to form the desired pyridine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recycling to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the cyano group to an amine or other functional groups.

    Substitution: The phenyl group or other substituents on the pyridine ring can be replaced with different groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under conditions such as heating or the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

Ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including natural products and polymers.

    Material Science: It is explored for its potential use in the development of new materials with unique properties, such as electronic or optical materials.

Mechanism of Action

The mechanism of action of ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyano and oxo groups can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-[3-cyano-2-oxo-6-(4-methylphenyl)-1(2H)-pyridinyl]acetate
  • Ethyl 2-[3-cyano-2-oxo-6-(4-chlorophenyl)-1(2H)-pyridinyl]acetate
  • Ethyl 2-[3-cyano-2-oxo-6-(4-methoxyphenyl)-1(2H)-pyridinyl]acetate

Uniqueness

Ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

ethyl 2-(3-cyano-2-oxo-6-phenylpyridin-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O3/c1-2-21-15(19)11-18-14(12-6-4-3-5-7-12)9-8-13(10-17)16(18)20/h3-9H,2,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISULTINSKSNJDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C(=CC=C(C1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate
Reactant of Route 2
Reactant of Route 2
ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate
Reactant of Route 3
Reactant of Route 3
ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate
Reactant of Route 4
Reactant of Route 4
ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate
Reactant of Route 5
Reactant of Route 5
ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate
Reactant of Route 6
Reactant of Route 6
ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.